Cas no 769906-98-1 (5-Aminomethyl-furan-3-carbonitrile)
5-Aminomethyl-furan-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Aminomethyl-furan-3-carbonitrile
- 5-(aminomethyl)furan-3-carbonitrile
- 769906-98-1
- SB38669
- FT-0730060
- SCHEMBL1468378
- DTXSID30473364
- AKOS006343285
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- MDL: MFCD08457571
- Inchi: 1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
- InChI Key: XCTNQPYJQUEHLF-UHFFFAOYSA-N
- SMILES: O1C=C(C#N)C=C1CN
Computed Properties
- Exact Mass: 122.048012819g/mol
- Monoisotopic Mass: 122.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63Ų
5-Aminomethyl-furan-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-1g |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 1g |
13399.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-5g |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 5g |
49864.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-500mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 500mg |
7123.56CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-100mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 100mg |
2416.92CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-250mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 250mg |
3985.8CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0274-50mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 96% | 50mg |
1636.72CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1131064-50mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 95% | 50mg |
$235 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1131064-100mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 95% | 100mg |
$325 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1131064-250mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 95% | 250mg |
$525 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1131064-500mg |
5-Aminomethyl-furan-3-carbonitrile |
769906-98-1 | 95% | 500mg |
$940 | 2025-02-20 |
5-Aminomethyl-furan-3-carbonitrile Suppliers
5-Aminomethyl-furan-3-carbonitrile Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-Aminomethyl-furan-3-carbonitrile
5-Aminomethyl-furan-3-carbonitrile (CAS No. 769906-98-1): A Promising Scaffold in Chemical Biology and Drug Discovery
5-Aminomethyl-furan-3-carbonitrile, identified by the CAS registry number 769906-98-1, is a heterocyclic compound featuring a furan ring substituted with an aminoalkyl group and a cyano moiety. This unique structure combines the inherent reactivity of the cyano group with the biological versatility of the furan framework, making it a valuable building block in medicinal chemistry. Recent advancements in synthetic methodologies and computational modeling have further highlighted its potential in designing novel therapeutics targeting diverse disease mechanisms.
The molecular architecture of 5-Aminomethyl-furan-3-carbonitrile allows for precise functionalization via nucleophilic or electrophilic reactions at the cyano or amino positions. Researchers have leveraged this property to create bioisosteric replacements for existing drug scaffolds, as reported in a 2023 study published in Journal of Medicinal Chemistry. The furan ring's conjugated π-electron system also facilitates interactions with protein binding pockets, enhancing ligand efficiency in receptor-based drug design.
In pharmaceutical applications, this compound has emerged as a critical intermediate in the synthesis of antiviral agents. A groundbreaking 2024 study demonstrated its role as a precursor for HIV protease inhibitors with improved metabolic stability. The cyano group's ability to mimic carbonyl functionalities while offering better pharmacokinetic profiles has been validated through X-ray crystallography studies, revealing optimal enzyme-inhibitor interactions.
Beyond traditional drug development, this molecule is being explored in bioorthogonal chemistry for live-cell imaging applications. A collaborative study between MIT and Stanford researchers (Nature Chemistry, 2024) utilized its photochemical properties to develop fluorescent probes that selectively label cellular metabolites without disrupting native pathways. The aminoalkyl functionality enables site-specific conjugation with biomolecules under physiological conditions.
Clinical translational research has focused on its potential neuroprotective effects. Preclinical trials using Alzheimer's disease models showed that derivatives synthesized from this scaffold significantly reduced amyloid-beta aggregation while crossing the blood-brain barrier efficiently. Computational docking studies revealed favorable binding interactions with γ-secretase components, suggesting dual therapeutic mechanisms.
Advances in continuous flow synthesis have optimized production processes for CAS No. 769906-98-1, enabling scalable manufacturing while maintaining high purity standards (>98%). These improvements align with green chemistry principles by reducing solvent usage and waste generation compared to traditional batch processes.
The compound's safety profile has been rigorously evaluated through OECD-compliant toxicity assays. Acute oral LD₅₀ values exceeding 5g/kg establish it as a low-hazard reagent when handled according to standard laboratory protocols. Its chemical stability under ambient conditions facilitates storage and transportation without requiring specialized containment measures.
Innovative applications continue to emerge, including its use as a chiral auxiliary in asymmetric catalysis and as a cross-linking agent for advanced biomaterials. Recent work published in Advanced Materials (2024) demonstrated its role in creating stimuli-responsive hydrogels with tunable mechanical properties through dynamic covalent bond formation involving the cyano group.
This multifunctional compound exemplifies how structural diversity drives modern drug discovery paradigms. Its unique combination of synthetic accessibility and biological activity positions it as an essential tool for addressing unmet medical needs across oncology, neurodegenerative diseases, and infectious disease management domains.
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